molecular formula FHKO3S B079021 Potassium fluorosulfate CAS No. 13455-22-6

Potassium fluorosulfate

Cat. No.: B079021
CAS No.: 13455-22-6
M. Wt: 139.17 g/mol
InChI Key: FKWIINXRTKQRQG-UHFFFAOYSA-N
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Description

Potassium fluorosulfate, also known as potassium fluorosulfonate, is a chemical compound with the formula FSO3K. It is a white crystalline powder that is soluble in water and exhibits acidic properties in solution. This compound is known for its applications in various industrial processes, including electroplating, electronics, optics, and ceramics .

Mechanism of Action

. The primary target of potassium fluorosulfate is not well-defined due to the lack of specific studies on this compound. .

Mode of Action

The fluorosulfate ion can be treated as though it were a hydrogen sulfate anion with hydroxyl substituted by fluorine . This suggests that it may interact with its targets in a similar manner to other sulfate ions, although the presence of the fluorine atom could potentially alter these interactions.

Biochemical Pathways

A study on the toxicity of fluorosulfate, a related compound, found that both fluorosulfate and hydrolyzed fluoride ion inhibited multiple enzymes, but only fluorosulfate inhibited glutathione s-transferase (gst) . This suggests that this compound may also have the potential to inhibit certain enzymes and affect related biochemical pathways.

Biochemical Analysis

Biochemical Properties

Potassium fluorosulfate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and sulfatase . Additionally, this compound interacts with glutathione S-transferase (GST), inhibiting its activity

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glutathione S-transferase by this compound can lead to disruptions in cellular detoxification processes . Furthermore, this compound’s interactions with cholinesterases can impact neurotransmission and muscle function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to their inhibition . This inhibition can result in the accumulation of acetylcholine, affecting neurotransmission. Additionally, this compound’s inhibition of glutathione S-transferase disrupts the detoxification of harmful compounds within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under physiological conditions, but its interactions with biomolecules can lead to its gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including enzyme inhibition and disruptions in metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity . Studies have shown that high doses of this compound can cause adverse effects such as enzyme inhibition, disruptions in neurotransmission, and potential toxicity to vital organs . Understanding the dosage effects is crucial for determining safe and effective usage in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It serves as an intermediary metabolite in the metabolism of sulfuryl fluoride, a fumigant used for pest control .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium fluorosulfate is typically synthesized through the reaction of potassium fluoride with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product:

KF+SO3FSO3K\text{KF} + \text{SO}_3 \rightarrow \text{FSO}_3\text{K} KF+SO3​→FSO3​K

Industrial Production Methods: In industrial settings, this compound can be produced by reacting potassium fluoride with sulfuric acid, followed by the removal of water to obtain the anhydrous form. The reaction is as follows:

KF+H2SO4FSO3K+H2O\text{KF} + \text{H}_2\text{SO}_4 \rightarrow \text{FSO}_3\text{K} + \text{H}_2\text{O} KF+H2​SO4​→FSO3​K+H2​O

Types of Reactions:

    Oxidation: this compound can act as an oxidizing agent, facilitating the conversion of alcohols to aldehydes and ketones.

    Substitution: It can undergo substitution reactions where the fluorosulfate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include alcohols, and the reaction is typically carried out under mild conditions.

    Substitution: Reagents such as nucleophiles can be used to replace the fluorosulfate group.

Major Products:

    Oxidation: Aldehydes and ketones are the major products formed.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

KFSO₃ is primarily utilized in sulfur(VI) fluoride exchange (SuFEx) reactions, which are significant for constructing diverse organosulfur compounds. The S–F bond's stability and reactivity make it an appealing electrophile for linking S–O and S–N bonds in organic synthesis. This method allows for the efficient formation of various derivatives that are crucial in drug discovery and polymer chemistry .

Table 1: Applications of KFSO₃ in Organic Synthesis

ApplicationDescription
SuFEx ReactionsUsed to create organosulfur derivatives, enhancing functional group tolerance.
Linkage FormationFacilitates the construction of S–O and S–N bonds in pharmaceuticals.
Polymer ChemistryInvolved in the synthesis of fluorinated polymers with enhanced properties.

Biochemical Applications

Enzyme Interaction Studies

Research has indicated that KFSO₃ serves as an intermediary metabolite to study interactions with proteins and enzymes. It reacts with reactive electron-rich amino acids, such as tyrosine and serine, potentially leading to the derivatization of key metabolic enzymes. Studies have employed KFSO₃ to investigate enzyme inhibition and protein conjugation, providing insights into the mechanisms of toxicity associated with sulfuryl fluoride .

Case Study: Toxicological Mechanisms

A study focused on the biochemical toxicology of fluorosulfate utilized KFSO₃ to explore its interactions with various enzymes. The research demonstrated that KFSO₃ could inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential pathways for toxicity .

Medicinal Chemistry

Chemical Probes

KFSO₃ has emerged as a valuable tool in chemical biology and medicinal chemistry, particularly as a chemical probe for studying protein interactions. Aryl fluorosulfates derived from KFSO₃ have been shown to selectively engage with amino acids, enabling the development of targeted probes for imaging and therapeutic applications .

Table 2: Chemical Probes Derived from KFSO₃

Probe TypeTarget Protein/EnzymeApplication
Aryl FluorosulfatesPARP1 (Poly(ADP-ribose) polymerase)PET imaging for cancer diagnostics
Fluorosulfate DerivativesVarious metabolic enzymesStudying enzyme kinetics and inhibition

Industrial Applications

Metal Production

KFSO₃ is recognized for its role as a potassium source in oxygen-sensitive applications, such as metal production. Its water-insoluble nature makes it suitable for processes where moisture control is critical .

Biological Activity

Potassium fluorosulfate (KFSO₃) is a compound that has garnered interest due to its unique chemical properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of sulfuryl fluoride with potassium salts. This compound belongs to a class of organofluorine compounds known for their electrophilic characteristics, which make them useful in various chemical reactions, including cross-coupling and functionalization processes . The stability of KFSO₃ under physiological conditions enhances its potential applications in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : KFSO₃ has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of naphthoquinone fluorosulfates, which include this compound, exhibit higher cytotoxicity than traditional chemotherapeutic agents like cisplatin . The cytotoxic effects are linked to the disruption of cellular processes and induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity. The presence of the fluorosulfate group enhances the reactivity of the compound with biological targets, potentially leading to inhibition of microbial growth .
  • Neurotoxicity and Environmental Impact : While KFSO₃ shows promise in medicinal chemistry, it is essential to consider its neurotoxic effects at high concentrations. Chronic exposure to its precursor, sulfuryl fluoride, has been associated with neurotoxic outcomes in animal models . This raises concerns regarding safety and environmental persistence.

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of naphthoquinone derivatives containing this compound revealed promising results. The derivatives were tested against several cancer cell lines (PC-3, SKOV-3, MCF-7, Jurkat), showing significant cytotoxicity with IC₅₀ values considerably lower than those observed for cisplatin. For example:

CompoundCell LineIC₅₀ (μM)Comparison with Cisplatin
NQ2MCF-74–5Cisplatin: 33.5
NQS2PC-32–3Cisplatin: 33.5

This data indicates that modifications introducing fluorosulfate groups enhance the anticancer potential of naphthoquinones .

Case Study 2: Antimicrobial Activity

In another study examining the antimicrobial properties of this compound derivatives, it was found that these compounds exhibited effective inhibition against various bacterial strains. The mechanism was proposed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .

Properties

CAS No.

13455-22-6

Molecular Formula

FHKO3S

Molecular Weight

139.17 g/mol

InChI

InChI=1S/FHO3S.K/c1-5(2,3)4;/h(H,2,3,4);

InChI Key

FKWIINXRTKQRQG-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)F.[K+]

Isomeric SMILES

[O-]S(=O)(=O)F.[K+]

Canonical SMILES

OS(=O)(=O)F.[K]

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium fluorosulfate
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Potassium fluorosulfate
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Potassium fluorosulfate
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Q & A

Q1: What spectroscopic data is available for Potassium Fluorosulfate and related compounds?

A1: The Raman and infrared spectra of this compound have been measured from 33 to 4000 cm−1. [] Additionally, the infrared spectra of Calcium, Zinc, Cupric, and Ferric Fluorosulfates have also been measured in the same range. [] This data provides valuable insights into the vibrational modes and bonding characteristics of these compounds.

Q2: Can this compound be used in superacid systems, and if so, what is its role?

A2: Yes, this compound ([Fsa]) can be a component in various superacid systems. Research has explored its use in systems like Sulfuric acid-[Fsa], [Fsa]-Sulfur trioxide, and [Fsa]-Antimony pentafluoride. [] The Hammett acidity function, a measure of acidity in highly acidic solutions, was determined for these systems, indicating the strong acidic nature of this compound-containing superacid mixtures. []

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